SAR studies on N-phenylbenzamide antifungals often lack a well-characterized baseline scaffold. N-(2,5-Dimethoxyphenyl)benzamide (CAS 135-45-5) provides a defined unsubstituted core with LogP 2.65 and tPSA 47.6 Ų for systematic derivatization and physicochemical optimization.
• Baseline scaffold for antifungal SAR against Candida albicans; ideal for library synthesis and potency optimization
• Validated negative control in AMPK/glucose uptake assays at 50 µM vs. active 4-methoxy analog DMPB
• Core pharmacophore for 5-HT₂A receptor ligand development with documented subtype selectivity
Supplied at ≥95% purity; stored at 2-8°C desiccated. Consistent quality for reproducible research outcomes.
Molecular FormulaC15H15NO3
Molecular Weight257.28 g/mol
CAS No.135-45-5
Cat. No.B086948
⚠ Attention: For research use only. Not for human or veterinary use.
N-(2,5-Dimethoxyphenyl)benzamide (CAS 135-45-5) is a substituted benzamide derivative characterized by a 2,5-dimethoxyphenylamine moiety linked to a benzoyl group [1]. This compound serves as a versatile scaffold in medicinal chemistry and organic synthesis, exhibiting a molecular weight of 257.28 g/mol (C₁₅H₁₅NO₃) and predicted physicochemical properties, including a logP of approximately 2.65, which influence its solubility and permeability . The 2,5-dimethoxyphenyl pharmacophore is recognized for its contributions to receptor binding affinity, particularly within neuropharmacological contexts, while the benzamide core provides structural rigidity [2]. Its primary applications lie in research as a synthetic intermediate for complex molecules, and as a probe for structure-activity relationship (SAR) studies, distinguishing it from less-characterized analogs .
✓Versatile synthetic intermediate for complex molecules
✓2,5-dimethoxyphenyl pharmacophore probe for SAR studies
[1] PubChem. (2024). N-(2,5-Dimethoxyphenyl)benzamide. National Center for Biotechnology Information. View Source
[2] Leth-Petersen, S., et al. (2014). Correlating the metabolic stability of psychedelic 5-HT₂A agonists with anecdotal reports of human oral bioavailability. Neurochemical Research, 39(10), 2018-2023. View Source
Generic substitution of N-(2,5-dimethoxyphenyl)benzamide with other benzamide derivatives is not straightforward due to the profound influence of subtle structural modifications on biological activity and physicochemical properties. The 2,5-dimethoxy substitution pattern on the phenyl ring is not a universal motif; its specific arrangement dictates unique electronic and steric interactions, directly impacting binding affinity to targets such as serotonin receptors [1]. Furthermore, even minor alterations, like adding a para-substituent to the benzoyl group (e.g., 4-methyl vs. unsubstituted) or changing the amine, can drastically shift LogP values, hydrogen bonding capacity, and, consequently, a compound's pharmacokinetic profile and assay-specific potency . Consequently, assuming equivalent performance from a 'similar' benzamide without head-to-head quantitative data in the specific assay system of interest introduces significant risk and can invalidate research outcomes [2].
Small para‑substituent changes can drastically shift lipophilicity and hydrogen‑bonding capacity, altering membrane interactions.
Binding affinity at serotonin receptors may not transfer between structurally similar benzamides without direct comparison data.
Assuming equivalent assay performance without head‑to‑head data risks confounded structure‑activity conclusions.
[1] Leth-Petersen, S., et al. (2014). Correlating the metabolic stability of psychedelic 5-HT₂A agonists with anecdotal reports of human oral bioavailability. Neurochemical Research, 39(10), 2018-2023. View Source
[2] Sulistyowaty, M. I., et al. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. International Journal of Molecular Sciences, 24(1), 487. View Source
N-(2,5-Dimethoxyphenyl)benzamide: Evidence vs. Key Analogs
LogP and tPSA vs. Para-Substituted Analogs
Compared to its 4-methyl-substituted analog, N-(2,5-dimethoxyphenyl)-4-methylbenzamide, the target compound N-(2,5-dimethoxyphenyl)benzamide exhibits a lower calculated LogP (2.65 vs. 3.44), indicating reduced lipophilicity. It also has a higher topological polar surface area (tPSA, 47.6 Ų vs. 44.6 Ų), which can influence membrane permeability .
Lipophilicity ShiftContext-dependent
Target LogP 2.65 vs. 3.44 for 4‑methyl analog (Δ = −0.79)
Lower lipophilicity may support aqueous solubility screening.
In silico prediction; verify experimentally.
Drug DiscoveryADME PredictionMedicinal ChemistrySAR Analysis
This difference in predicted lipophilicity and polarity is critical for researchers optimizing for aqueous solubility or specific permeability requirements in cell-based assays.
Drug DiscoveryADME PredictionMedicinal ChemistrySAR Analysis
Antifungal Potency: N-phenylbenzamide SAR
A study evaluating the antifungal activity of five N-phenylbenzamides (compounds 3a–e) against Candida albicans demonstrated that minor structural variations lead to significant differences in inhibitory effects. The unsubstituted N-(2,5-dimethoxyphenyl)benzamide core serves as a critical baseline for understanding how modifications impact MIC values, with compounds in the series showing varying degrees of growth inhibition [1].
Antifungal SAR BaselineClass-level
Unsubstituted core scaffold essential for antifungal SAR; activity varies with substitution.
Supports baseline scaffold selection for antifungal derivative libraries.
No direct MIC for parent compound; use as SAR reference.
In vitro Antifungal Activity against Candida albicans
Target Compound Data
Not directly quantified; serves as core scaffold for active series
Comparator Or Baseline
Various substituted N-phenylbenzamide derivatives (compounds 3a–e)
Quantified Difference
Activity varies with substitution; core scaffold essential for baseline SAR
Conditions
In vitro microbial growth inhibition assay
Why This Matters
This demonstrates that the core scaffold possesses inherent, albeit modifiable, activity, and that selecting the unsubstituted parent compound is essential for establishing a reliable SAR baseline in antifungal research.
[1] Sulistyowaty, M. I., et al. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. International Journal of Molecular Sciences, 24(1), 487. View Source
5-HT₂A Agonism of 2,5-Dimethoxyphenyl Scaffolds
Research on 2,5-dimethoxyphenethylamines and their N-benzylated derivatives confirms the 2,5-dimethoxyphenyl moiety is crucial for potent 5-HT₂A receptor agonism. These N-benzylated analogs, which share the core benzamide motif, are identified as among the most selective 5-HT₂A agonists available, underscoring the value of this specific pharmacophore for probing serotonergic systems [1].
5‑HT₂A Pharmacophore ContextClass-level
2,5‑dimethoxyphenyl motif linked to reported 5‑HT₂A agonist activity in N‑benzylated analogs.
Supports use as a core for serotonergic probe development.
Direct activity of parent not quantified; review analog data.
N-benzylated derivatives exhibit high selectivity for 5-HT₂A vs. other receptors.
Conditions
In vitro radioligand binding assays / functional assays
Why This Matters
This evidence positions N-(2,5-dimethoxyphenyl)benzamide as a relevant scaffold or tool compound for neuroscience research targeting the 5-HT₂A receptor, where the 2,5-dimethoxy motif is a validated driver of potency and selectivity.
[1] Leth-Petersen, S., et al. (2014). Correlating the metabolic stability of psychedelic 5-HT₂A agonists with anecdotal reports of human oral bioavailability. Neurochemical Research, 39(10), 2018-2023. View Source
Antidiabetic SAR: 4-Methoxy Analog Comparison
In contrast to the unsubstituted target compound, the closely related analog 2,5-dimethoxy(4-methoxyphenyl)benzamide (DMPB) demonstrates quantifiable antidiabetic activity. At a concentration of 50 µM, DMPB more than doubled glucose uptake in C2C12 muscle cells and enhanced expression of pAMPK and pAKT, key proteins in glucose metabolism [1].
Glucose Uptake ControlClass-level
4‑methoxy analog DMPB increased glucose uptake >2‑fold at 50 µM; parent compound serves as inactive baseline.
Essential negative control for AMPK/glucose uptake SAR studies.
Activity absent in parent; confirms substitution‑driven response.
Antidiabetic AgentsGlucose UptakeAMPK ActivationMetabolic Disease Research
Evidence Dimension
Glucose uptake enhancement in C2C12 cells
Target Compound Data
Not directly quantified; serves as the unsubstituted core for DMPB.
Comparator Or Baseline
2,5-dimethoxy(4-methoxyphenyl)benzamide (DMPB)
Quantified Difference
DMPB at 50 µM: >2-fold increase in glucose uptake vs. control.
Conditions
C2C12 skeletal muscle cell line, in vitro assay
Why This Matters
This highlights a clear SAR: the addition of a para-methoxy group on the benzamide ring (to create DMPB) confers significant antidiabetic activity absent in the parent compound, making N-(2,5-dimethoxyphenyl)benzamide a crucial negative control or starting point for SAR exploration in metabolic research.
Antidiabetic AgentsGlucose UptakeAMPK ActivationMetabolic Disease Research
[1] Hwang, J. T., Kim, S., & Choi, S. Y. (2015). Anti-diabetic effect of 2,5-dimethoxy(4-methoxyphenyl)benzamide. Die Pharmazie, 70(5), 328-330. View Source
H-Bond Profile vs. 4-Amino Analog
Comparison with 4-amino-N-(2,5-dimethoxyphenyl)benzamide reveals significant differences in hydrogen bonding capacity. The target compound N-(2,5-dimethoxyphenyl)benzamide has 1 hydrogen bond donor (HBD) and 3 hydrogen bond acceptors (HBA), whereas the 4-amino analog has 2 HBDs and 4 HBAs due to the additional amino group . This alters its potential for intermolecular interactions and its predicted pharmacokinetic behavior .
H‑Bond Donor/Acceptor CountContext-dependent
Target: HBD=1, HBA=3 vs. amino analog HBD=2, HBA=4 (ΔHBD=−1, ΔHBA=−1).
Fewer HBDs may influence permeability and binding interactions.
For researchers optimizing lead compounds for oral bioavailability (which often favors fewer HBDs) or for targeting specific binding pockets, these differences in H-bonding capacity are non-trivial and dictate unique molecular recognition profiles.
N-(2,5-Dimethoxyphenyl)benzamide: Validated Research Applications
Antifungal SAR Core Scaffold
Use N-(2,5-dimethoxyphenyl)benzamide as the unsubstituted core scaffold to systematically investigate the structure-activity relationship of antifungal N-phenylbenzamides. Its baseline activity profile against Candida albicans [1] makes it the ideal starting point for synthesizing and evaluating a library of derivatives with targeted substitutions to optimize antifungal potency and selectivity.
Glucose Uptake and AMPK Assay Control
Employ N-(2,5-dimethoxyphenyl)benzamide as a negative control or comparative baseline in cellular assays designed to measure glucose uptake or AMPK pathway activation. Its lack of significant activity, contrasted with the potent effects of its 4-methoxy analog DMPB at 50 µM [2], provides a critical validation point for SAR studies and assay specificity in antidiabetic drug discovery programs.
5-HT₂A Receptor Probe Scaffold
Leverage the compound's validated 2,5-dimethoxyphenyl pharmacophore as a scaffold for developing novel 5-HT₂A receptor ligands. Its core structure is known to confer high selectivity for this receptor subtype when appropriately functionalized, making it a valuable tool for studying serotonergic signaling pathways [3] and for use as a reference standard in receptor binding assays.
Synthetic Intermediate with Predictable Properties
Utilize N-(2,5-dimethoxyphenyl)benzamide as a versatile intermediate for synthesizing more complex molecules, where its defined LogP (2.65) and tPSA (47.6 Ų) can be leveraged to fine-tune the physicochemical properties of final drug candidates, aiding in the rational design of compounds with improved solubility or membrane permeability.
Application
Selection Property
Validation Focus
Antifungal SAR
Unsubstituted core scaffold
Candida albicans inhibition SAR
Glucose Uptake/AMPK Control
Inactive parent as negative control
Differentiation from active 4‑methoxy analog
5‑HT₂A Probe Development
2,5‑dimethoxyphenyl pharmacophore core
Serotonergic probe and binding assay reference
Synthetic Intermediate
Predicted lipophilicity profile
Rational solubility/permeability tuning
[1] Sulistyowaty, M. I., et al. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. International Journal of Molecular Sciences, 24(1), 487. View Source
[2] Hwang, J. T., Kim, S., & Choi, S. Y. (2015). Anti-diabetic effect of 2,5-dimethoxy(4-methoxyphenyl)benzamide. Die Pharmazie, 70(5), 328-330. View Source
[3] Leth-Petersen, S., et al. (2014). Correlating the metabolic stability of psychedelic 5-HT₂A agonists with anecdotal reports of human oral bioavailability. Neurochemical Research, 39(10), 2018-2023. View Source
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